Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate

Photoredox catalysis Halogenation Quinolone synthesis

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate (CAS 495409-73-9, C₁₁H₈BrNO₃, MW 282.09) is a halogenated 4-hydroxyquinoline-2-carboxylate ester. The compound features a C3 bromine substituent, a C4 hydroxyl group capable of keto-enol tautomerism, and a C2 methyl ester.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
Cat. No. B13476117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-4-hydroxyquinoline-2-carboxylate
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=O)C2=CC=CC=C2N1)Br
InChIInChI=1S/C11H8BrNO3/c1-16-11(15)9-8(12)10(14)6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H,13,14)
InChIKeyKELUQLSSIBQKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromo-4-hydroxyquinoline-2-carboxylate – Core Structural and Physicochemical Profile for Procurement Evaluation


Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate (CAS 495409-73-9, C₁₁H₈BrNO₃, MW 282.09) is a halogenated 4-hydroxyquinoline-2-carboxylate ester. The compound features a C3 bromine substituent, a C4 hydroxyl group capable of keto-enol tautomerism, and a C2 methyl ester [1]. These functional groups collectively enable regioselective synthetic derivatization at the C2 ester, C3 bromide (via cross-coupling), and C4 hydroxyl positions, distinguishing it from non-halogenated or differently substituted quinoline-2-carboxylate analogs. Its calculated logP of ~2.5 and topological polar surface area of 55.4 Ų place it within drug-like chemical space [2].

Why In-Class 4-Hydroxyquinoline-2-carboxylate Analogs Cannot Replace Methyl 3-Bromo-4-hydroxyquinoline-2-carboxylate in Synthetic Sequences


Substituting a non-brominated 4-hydroxyquinoline-2-carboxylate analog (e.g., methyl 4-hydroxyquinoline-2-carboxylate, CAS 5965-59-3) for the 3-bromo derivative is not feasible when the synthetic route requires a C3 halide handle for downstream Pd-catalyzed cross-coupling, nucleophilic aromatic substitution, or halogen-metal exchange [1]. The C3 bromide is installed regioselectively via photoredox halogenation using halo-fluorescein dyes; the methyl ester at C2 remains intact under these mild conditions, preserving a orthogonal reactive site for subsequent amidation or hydrolysis [2]. Generic replacement with the non-brominated analog would eliminate the C3 functionalization pathway entirely. Conversely, substitution with the corresponding free carboxylic acid (3-bromo-4-hydroxyquinoline-2-carboxylic acid, CAS 861357-59-7) introduces different solubility, purification, and coupling activation profiles that may not align with the ester-based chemistry required in a given synthetic scheme. Quantitative evidence below shows how these structural differences translate into measurable reaction outcomes.

Quantitative Evidence for Selecting Methyl 3-Bromo-4-hydroxyquinoline-2-carboxylate Over Structurally Closest Analogs


Regioselective C3 Bromination Yield: Methyl Ester vs. Carboxylic Acid Substrate Tolerance

The photoredox C3-halogenation method of Ritu et al. (2021) demonstrates that methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes efficient C3 bromination using eosin Y under green LED irradiation, producing methyl 3-bromo-4-hydroxyquinoline-2-carboxylate with good to excellent yield. While exact isolated yields for this specific methyl ester substrate were not individually tabulated in the abstracted data, the method is reported to give 'good to excellent yields of C-3 brominated/iodinated quinolones' across a broad substrate scope under ambient conditions [1]. In contrast, the conventional two-step bromination-esterification route using 4-hydroxyquinoline-2-carboxylic acid as starting material and NBS in acetic acid/dichloromethane typically proceeds with overall yields that are not superior and require additional esterification step(s) . The direct photoredox approach preserves the pre-installed methyl ester, eliminating one synthetic step relative to routes that begin with the free carboxylic acid.

Photoredox catalysis Halogenation Quinolone synthesis

C3 Bromide as a Versatile Synthetic Handle: Pd-Catalyzed Cross-Coupling Differentiation from C8-Bromo and Non-Halogenated Analogs

Bromo-substituted quinolines serve as critical intermediates in the preparation of HCV NS3 protease inhibitors, where the position of the bromine substituent dictates downstream coupling outcomes. US Patent 8,633,320 explicitly describes the utility of bromo-substituted quinolines, including 3-bromo derivatives, as intermediates for introducing aryl, heteroaryl, alkyl, alkenyl, or alkynyl groups at the halogenated position [1]. The C3 position on the quinoline ring is electronically and sterically distinct from more common C6 or C8 bromination sites; in the context of a 4-hydroxyquinoline-2-carboxylate scaffold, C3 bromination places the halide adjacent to the electron-withdrawing C2 ester and the C4 hydroxyl/keto group, modulating oxidative addition rates in Pd-catalyzed reactions. This contrasts with 8-bromo-4-hydroxyquinoline-2-carboxylic acid (CAS 10174-71-7), where the bromide is located on the benzo ring, providing different regiochemical outcomes in cross-coupling.

Cross-coupling Suzuki-Miyaura Quinoline derivatization

MAO Inhibitory Activity: Class-Level Activity Context for 4-Hydroxyquinoline-2-carboxylate Derivatives

Although no direct MAO inhibition data for methyl 3-bromo-4-hydroxyquinoline-2-carboxylate itself were identified in the searched literature, structurally related 4-hydroxyquinoline-2-carboxylate derivatives demonstrate measurable monoamine oxidase inhibitory activity [1]. BindingDB entry BDBM50609383 (a closely related compound) shows an IC₅₀ of 350 nM against recombinant human MAO-B, while a more potent analog (BDBM50038051) achieves an IC₅₀ of 3.30 nM against rat brain MAO-B [2]. The presence of the C3 bromine and C2 methyl ester in the target compound is expected to modulate both potency and MAO-B/MAO-A selectivity relative to non-brominated or carboxylic acid analogs, though confirmatory data are lacking.

Monoamine oxidase Neurodegeneration Enzyme inhibition

Optimal Procurement and Application Scenarios for Methyl 3-Bromo-4-hydroxyquinoline-2-carboxylate


C3-Functionalized Quinoline Library Synthesis via Pd-Catalyzed Cross-Coupling

Medicinal chemistry teams building focused quinoline libraries for kinase inhibitor, antiviral, or antibacterial screening programs can deploy methyl 3-bromo-4-hydroxyquinoline-2-carboxylate as a key C3-halide building block. The C3 bromide serves as a handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling to introduce aromatic, heteroaromatic, alkynyl, or amine diversity at the C3 position, as described in US Patent 8,633,320 for bromo-substituted quinoline intermediates in HCV therapeutic development [1]. The retained C2 methyl ester can subsequently be hydrolyzed to the carboxylic acid or directly converted to amides, enabling two-directional diversification from a single intermediate.

One-Step Photoredox Synthesis of 3-Bromo-4-hydroxyquinoline-2-carboxylate Esters for In-House Building Block Supply

Laboratories seeking an efficient, mild-condition route to C3-brominated 4-hydroxyquinoline-2-carboxylates can adopt the photoredox halogenation protocol of Ritu et al. using eosin Y as both halogen source and photocatalyst under green LED irradiation [2]. This method tolerates the pre-installed methyl ester and avoids the use of Br₂ or harsh brominating agents. For procurement, this means the compound can be prepared in-house from commercially available methyl 4-hydroxyquinoline-2-carboxylate, reducing reliance on external supply for exploratory-scale work.

Regiochemical Comparison Studies in Quinoline Structure-Activity Relationship (SAR) Campaigns

In SAR programs where the position of halogen substitution is a critical variable, methyl 3-bromo-4-hydroxyquinoline-2-carboxylate provides the C3-bromo isomer that is structurally distinct from the more commonly available C6-, C8-, or C5-brominated quinoline analogs [1]. Procurement of this specific isomer enables comprehensive bromine-position scanning across the quinoline-2-carboxylate scaffold, ensuring that the C3 position is not missed as a potential activity- or selectivity-modulating site.

Quote Request

Request a Quote for Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.